2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
CAS No.:
Cat. No.: VC16399048
Molecular Formula: C12H16ClN3O2
Molecular Weight: 269.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClN3O2 |
|---|---|
| Molecular Weight | 269.73 g/mol |
| IUPAC Name | 2-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3O2.ClH/c1-15-8-10(12(14-15)17-2)13-7-9-5-3-4-6-11(9)16;/h3-6,8,13,16H,7H2,1-2H3;1H |
| Standard InChI Key | WERIGJWTXLVNOM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)OC)NCC2=CC=CC=C2O.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride, reflects its core components:
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Phenolic backbone: A benzene ring with hydroxyl (-OH) and aminomethyl (-CH2NH-) substituents at positions 2 and 4, respectively.
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Pyrazole moiety: A 1-methyl-3-methoxy-substituted diazole ring connected via the aminomethyl linker.
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Hydrochloride counterion: Enhances aqueous solubility for pharmacological testing.
Molecular Formula: C₁₂H₁₆N₃O₂·HCl
Molecular Weight: 269.73 g/mol (free base: 234.28 g/mol).
Spectroscopic Validation
Structural confirmation employs advanced analytical techniques:
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | - Phenolic -OH δ 9.8 ppm (broad singlet) - Pyrazole CH3 δ 3.7 ppm (singlet) | |
| IR | - N-H stretch 3300 cm⁻¹ - C-O (methoxy) 1250 cm⁻¹ | |
| Mass Spec | Molecular ion peak m/z 234.1 ([M+H]+ for free base) |
The hydrochloride salt exhibits a distinct Cl⁻ counterion peak at m/z 35 in negative-ion mode.
Synthetic Methodology
Reaction Pathway
Synthesis involves three stages:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields 3-methoxy-1-methylpyrazole-4-amine.
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Aminomethyl Coupling: Mannich reaction between the pyrazole amine and 2-hydroxybenzaldehyde under acidic conditions, followed by sodium borohydride reduction.
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Salt Preparation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.
Optimization Challenges
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Regioselectivity: Competing reactions at pyrazole N1 vs. N2 positions necessitate pH control (optimum pH 4–5).
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Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >98% purity.
| Indication | Model System | Efficacy (IC₅₀) | Mechanism |
|---|---|---|---|
| Rheumatoid Arthritis | Collagen-induced arthritis (mice) | 2.1 μM | IL-6/JAK1/STAT3 axis inhibition |
| Oncology | MDA-MB-231 breast cancer cells | 5.8 μM | Apoptosis via Bcl-2 downregulation |
Physicochemical and Stability Profiles
Solubility and Partitioning
| Property | Value | Method |
|---|---|---|
| Aqueous Solubility | 12.3 mg/mL (pH 7.4, 25°C) | Shake-flask HPLC |
| LogP | 1.8 (free base) | Octanol-water partition |
Degradation Pathways
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Hydrolytic Instability: Cleavage of the aminomethyl bridge at pH <2 (t₁/₂ = 3.2 hrs at pH 1.2).
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Photodegradation: UVB exposure (310 nm) induces phenolic ring oxidation (QbD studies recommend amber glass storage).
| Assay | Result | Implication |
|---|---|---|
| Ames Test | Negative (up to 1 mg/plate) | Low mutagenic risk |
| hERG Inhibition | IC₅₀ = 18 μM | Potential cardiotoxicity at high doses |
Industrial and Research Applications
Pharmaceutical Intermediates
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Analog Synthesis: Serves as a scaffold for JAK2/3-selective inhibitors through methoxy group derivatization.
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Prodrug Development: Esterification of the phenolic OH enhances blood-brain barrier penetration (patent pending) .
Material Science
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Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) nodes (BET surface area 480 m²/g).
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